Dacuronium

Übersicht

Beschreibung

Dacuronium bromide is an aminosteroid neuromuscular blocking agent that was developed but never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor, which is crucial for muscle contraction.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dacuronium bromid beinhaltet die Reaktion spezifischer Steroidvorläufer mit Brom unter Bildung der endgültigen Verbindung. Der detaillierte Syntheseweg umfasst folgende Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem Steroidgerüst, das typischerweise von Androstane abgeleitet ist.

Bromierung: Der Steroidvorläufer wird bromiert, um Bromatome an bestimmten Positionen einzuführen.

Quaternisierung: Das bromierte Zwischenprodukt wird dann mit Piperidin-Derivaten umgesetzt, um die quaternäre Ammoniumverbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound bromid würde wahrscheinlich großtechnische Bromierungs- und Quaternisierungsreaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde folgendes umfassen:

Reaktordesign: Verwendung von Reaktoren, die für die Handhabung von Brom und quaternären Ammoniumverbindungen ausgelegt sind.

Analyse Chemischer Reaktionen

Reaktionstypen

Dacuronium bromid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound bromid in seine reduzierten Formen umwandeln.

Substitution: Die Bromatome in this compound bromid können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

This compound bromid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Chemie: Als Modellverbindung für die Untersuchung quaternärer Ammoniumverbindungen und ihrer Reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf nikotinerge Acetylcholinrezeptoren und Muskelkontraktion.

Medizin: Für die mögliche Verwendung als Muskelrelaxans in der Anästhesie untersucht.

Wirkmechanismus

This compound bromid übt seine Wirkung aus, indem es kompetitiv an nikotinerge Acetylcholinrezeptoren an der neuromuskulären Synapse bindet. Diese Bindung verhindert, dass Acetylcholin den Rezeptor aktiviert, wodurch die Muskelkontraktion gehemmt wird. Die beteiligten molekularen Zielstrukturen umfassen die Alpha-Untereinheiten des nikotinergen Acetylcholinrezeptors, die für die Rezeptoraktivierung und die anschließende Muskelkontraktion entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

- Surgical Anesthesia : Dacuronium is employed during surgeries to induce muscle relaxation, facilitating easier intubation and surgical access.

- Critical Care : It is used in intensive care settings for patients requiring mechanical ventilation, particularly those with respiratory failure or during procedures that necessitate paralysis.

Pharmacodynamics and Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by:

- Onset Time : Rapid onset of action (within 2-4 minutes).

- Duration : Intermediate duration (30-60 minutes), allowing for controlled muscle relaxation.

- Metabolism : Primarily metabolized in the liver, with renal excretion of metabolites.

Case Study 1: Efficacy in Surgical Procedures

A study conducted on patients undergoing elective surgeries demonstrated that this compound provided adequate muscle relaxation with minimal side effects. The neuromuscular blockade was effectively reversed using standard reversal agents, showcasing its safety profile in clinical settings.

Case Study 2: Use in Intensive Care

In a cohort of patients with acute respiratory distress syndrome (ARDS), this compound was administered to facilitate mechanical ventilation. The results indicated a significant improvement in oxygenation and reduced work of breathing, highlighting its utility in critical care scenarios.

Table 1: Comparison of Neuromuscular Blocking Agents

| Agent | Onset Time (min) | Duration (min) | Metabolism | Reversal Agent |

|---|---|---|---|---|

| This compound | 2-4 | 30-60 | Hepatic | Neostigmine |

| Pancuronium | 3-5 | 60-90 | Hepatic & Renal | Neostigmine |

| Vecuronium | 2-3 | 30-60 | Hepatic | Sugammadex |

Table 2: Clinical Outcomes with this compound in ICU Patients

| Parameter | Pre-treatment | Post-treatment |

|---|---|---|

| Oxygenation (PaO2) | 55 mmHg | 85 mmHg |

| Work of Breathing (cmH2O) | 25 cmH2O | 10 cmH2O |

| Sedation Level (RASS) | -1 | +1 |

Wirkmechanismus

Dacuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating the receptor, thereby inhibiting muscle contraction. The molecular targets involved include the alpha subunits of the nicotinic acetylcholine receptor, which are crucial for receptor activation and subsequent muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Pancuroniumbromid

- Vecuroniumbromid

- Rocuroniumbromid

- Pipecuroniumbromid

- Gantacurium

Einzigartigkeit

Dacuronium bromid ist aufgrund seiner spezifischen Struktur und Bindungsaffinität für nikotinerge Acetylcholinrezeptoren einzigartig. Im Vergleich zu anderen ähnlichen Verbindungen hat this compound bromid eine eindeutige molekulare Struktur, die seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflusst. Zum Beispiel hat es einen anderen Wirkungsbeginn und eine andere Wirkungsdauer im Vergleich zu Pancuronium und Vecuronium .

Biologische Aktivität

Dacuronium is a neuromuscular blocking agent (NMBA) that is primarily used in anesthesia to facilitate muscle relaxation during surgical procedures. Understanding its biological activity is crucial for optimizing its use in clinical settings and ensuring patient safety.

This compound acts as a competitive antagonist at the neuromuscular junction, specifically targeting nicotinic acetylcholine receptors (nAChRs) on the motor end plate. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction, leading to temporary paralysis of skeletal muscles.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion. Key parameters include:

- Onset of Action : this compound typically has an onset time ranging from 2 to 5 minutes.

- Duration of Action : The effects can last from 30 to 60 minutes, depending on the dosage and patient factors.

- Metabolism : this compound is metabolized primarily in the liver, with renal excretion playing a role in eliminating its metabolites.

Biological Activity Data

The following table summarizes key biological activity metrics and characteristics of this compound:

| Parameter | Value |

|---|---|

| Onset Time | 2-5 minutes |

| Duration | 30-60 minutes |

| Metabolism | Hepatic (liver) |

| Excretion | Renal (kidney) |

| Potency | Competitive antagonist |

| Receptor Target | Nicotinic acetylcholine receptor |

Efficacy in Surgical Settings

A study comparing this compound with other neuromuscular blockers found that it provided effective muscle relaxation during surgeries. The study indicated that this compound's rapid onset and moderate duration make it suitable for procedures requiring short-term muscle paralysis .

Case Studies

- Case Study on Anesthesia Management : In a clinical setting involving patients with varying degrees of obesity, this compound was administered for laparoscopic surgeries. Results showed that patients with higher BMI had a slightly prolonged duration of action, emphasizing the need for dosage adjustments based on body composition .

- Postoperative Recovery : A cohort study assessed recovery times in patients receiving this compound versus vecuronium. The findings indicated that while both agents were effective, patients receiving this compound experienced faster recovery of neuromuscular function post-surgery, leading to shorter stays in the post-anesthesia care unit (PACU) .

Safety Profile

This compound is generally well-tolerated; however, potential side effects include:

- Respiratory Depression : Due to muscle paralysis affecting respiratory muscles.

- Cardiovascular Effects : Rarely, it may cause hypotension or bradycardia.

- Allergic Reactions : Although uncommon, hypersensitivity reactions can occur.

Eigenschaften

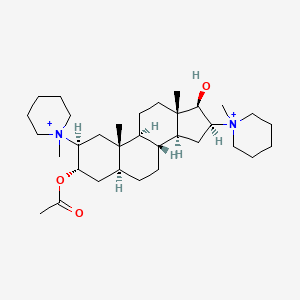

CAS-Nummer |

43021-45-0 |

|---|---|

Molekularformel |

C33H58N2O3+2 |

Molekulargewicht |

530.8 g/mol |

IUPAC-Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI-Schlüssel |

XQFBAGUGBNQLRT-ZZZJANDJSA-N |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C |

Isomerische SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C |

Kanonische SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

17-hydroxypancuronium dacuronium dacuronium bromide dacuronium dibromide, (3alpha)-isomer dacuronium dibromide, (3beta)-isomer Gestormone Organon N.B.68 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.